

role of cis-3-octenoyl-CoA in mitochondrial betaoxidation

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An In-Depth Technical Guide on the Role of **cis-3-Octenoyl-CoA** in Mitochondrial Beta-Oxidation

For: Researchers, Scientists, and Drug Development Professionals Topic: The Role of **cis-3-Octenoyl-CoA** in Mitochondrial Beta-Oxidation

Executive Summary

Mitochondrial beta-oxidation is a central metabolic pathway for energy production from saturated fatty acids. However, the catabolism of unsaturated fatty acids, which are common in the diet and cellular lipids, presents unique enzymatic challenges. During the oxidation of fatty acids with double bonds at odd-numbered carbon positions, intermediates such as **cis-3-octenoyl-CoA** are formed. This intermediate is not a substrate for the standard beta-oxidation enzyme, enoyl-CoA hydratase, thereby halting the pathway. This guide details the metabolic fate of **cis-3-octenoyl-CoA**, focusing on the crucial role of the auxiliary enzyme Δ^3 , Δ^2 -enoyl-CoA isomerase (ECI), which resolves this metabolic impasse. We present the biochemical pathway, quantitative enzyme characteristics, detailed experimental protocols for analysis, and the significance of this isomerization step for cellular energy homeostasis.

The Metabolic Challenge of Unsaturated Fatty Acids

The canonical mitochondrial beta-oxidation pathway involves a cycle of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.[1]



The second step, hydration of the double bond, is catalyzed by enoyl-CoA hydratase, which stereospecifically acts on a trans- Δ^2 double bond.[1]

The beta-oxidation of an unsaturated fatty acid like oleic acid (cis- Δ^9 -C18) proceeds normally for three cycles, producing an intermediate with a cis- Δ^3 double bond (e.g., cis- Δ^3 -dodecenoyl-CoA). This configuration cannot be processed by enoyl-CoA hydratase, effectively pausing beta-oxidation. **Cis-3-octenoyl-CoA** is a shorter-chain example of such a problematic intermediate. To continue the metabolic process, this intermediate must be converted into a recognizable substrate for the pathway.

The Key Enzyme: Mitochondrial Δ^3 , Δ^2 -Enoyl-CoA Isomerase (ECI)

The solution to the metabolic block posed by **cis-3-octenoyl-CoA** is its isomerization to trans-2-octenoyl-CoA. This reaction is catalyzed by Δ^3 , Δ^2 -enoyl-CoA isomerase (EC 5.3.3.8).[2] The resulting trans-2-enoyl-CoA is a standard substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed.

In mammals, several ECI isoenzymes exist. Within the mitochondria, two monofunctional isomerases have been identified: mitochondrial enoyl-CoA isomerase (MECI, also known as ECI1) and a second isomerase (ECI2, formerly Peci) that is found in both mitochondria and peroxisomes.[3][4] Studies on rat liver enzymes have shown that MECI is overwhelmingly responsible for the critical 3-cis \rightarrow 2-trans isomerization required for the degradation of unsaturated fatty acids.[3][4]

Quantitative Data and Enzyme Characteristics

While detailed kinetic parameters for mitochondrial ECI with **cis-3-octenoyl-CoA** are not extensively documented, studies on purified rat mitochondrial isomerase have characterized its properties and substrate preferences. The enzyme shows broad chain-length specificity and is highly active on the 3-cis-enoyl-CoA intermediates that are crucial for completing beta-oxidation.[4][5]

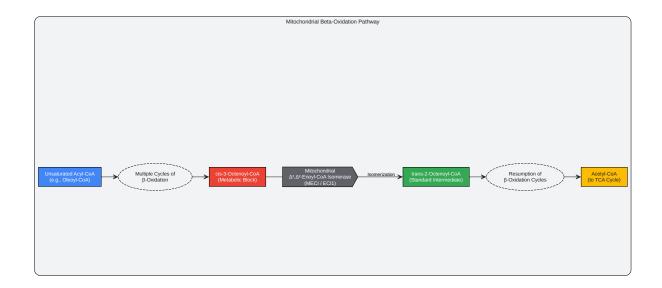


Property	Value / Description	Source
Enzyme Name	Mitochondrial Δ^3 , Δ^2 -enoyl-CoA isomerase (MECI / ECI1)	[3][4]
EC Number	5.3.3.8	[5][6]
Location	Mitochondrial Matrix	[5][6]
Subunit M.W.	~29-30 kDa (mature form)	[5][6]
Quaternary Structure	Dimer (rat), Trimer (human)	[5][7]
Primary Function	Catalyzes the isomerization of 3-cis or 3-trans-enoyl-CoA to 2-trans-enoyl-CoA.	[2][8]
Substrate Preference	Most active in catalyzing the 3- cis → 2-trans isomerization.	[3][4]
Relative Velocity	For trans-3-enoyl-CoA substrates, the velocity ratio for C6:C10:C12 is 9 : 2.5 : 1, indicating a preference for shorter acyl chains.	[5]

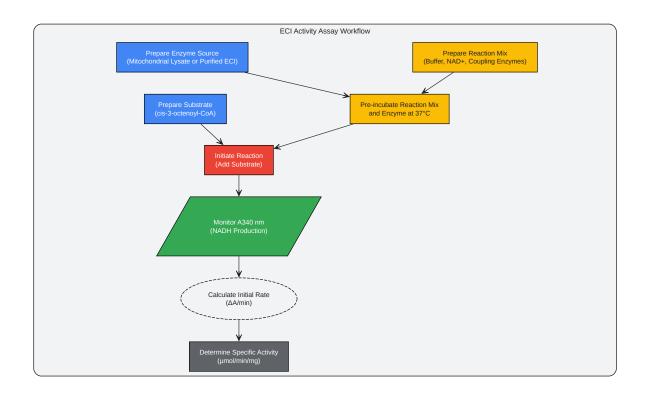
Signaling Pathways and Metabolic Flow

The isomerization of **cis-3-octenoyl-CoA** is an essential step integrated directly into the beta-oxidation spiral. It is not a regulatory point but rather an auxiliary, obligatory step for processing specific fatty acid structures. The pathway ensures that the flow of carbon from unsaturated fatty acids to acetyl-CoA for the TCA cycle is uninterrupted.









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